molecular formula C16H20N2O B034201 2-(4-hexylphenyl)pyrimidin-5-ol CAS No. 106808-96-2

2-(4-hexylphenyl)pyrimidin-5-ol

Cat. No.: B034201
CAS No.: 106808-96-2
M. Wt: 256.34 g/mol
InChI Key: DAXDAVFMDVPEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hexylphenyl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a hexyl group attached to the phenyl ring and a hydroxyl group on the pyrimidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hexylphenyl)pyrimidin-5-ol can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-hexylphenyl bromide), organoboron compound (e.g., pyrimidine-5-boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

For industrial-scale production, the same Suzuki-Miyaura coupling reaction can be employed with optimization for larger batches. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hexylphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-(4-Hexylphenyl)-5-pyrimidinone.

    Reduction: Formation of 2-(4-Hexylphenyl)-5-hydroxydihydropyrimidine.

    Substitution: Formation of substituted derivatives such as 2-(4-Hexyl-3-nitrophenyl)-5-hydroxypyrimidine.

Scientific Research Applications

2-(4-hexylphenyl)pyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hexylphenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzyme active sites, potentially inhibiting or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hexylphenyl)-5-pyrimidinone: An oxidized derivative with similar structural features.

    2-(4-Hexylphenyl)-5-hydroxydihydropyrimidine: A reduced form with different electronic properties.

    2-(4-Hexyl-3-nitrophenyl)-5-hydroxypyrimidine:

Uniqueness

2-(4-hexylphenyl)pyrimidin-5-ol is unique due to the presence of both a hexyl group and a hydroxyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of organic semiconductors and optoelectronic devices .

Properties

CAS No.

106808-96-2

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-(4-hexylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3

InChI Key

DAXDAVFMDVPEFK-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

2-(4-Hexylphenyl)-5-hydroxypyrimidine

Origin of Product

United States

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